Ivermectina B1a aglicona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

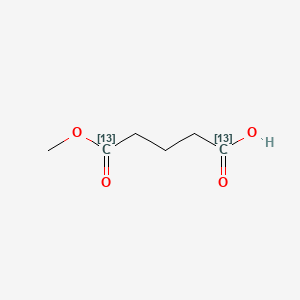

Ivermectin B1a aglycone is an acid degradation product produced by hydrolysis of the disaccharide unit of ivermectin . It can inhibit nematode larval development, but does not cause paralytic activity .

Synthesis Analysis

The enzymatic glycosylation of avermectin was catalyzed by uridine diphosphate (UDP)-glycosyltransferase from Bacillus licheniformis with various UDP sugars . The following four avermectin B1a glycosides were produced: avermectin B1a 4″-β-d-glucoside, avermectin B1a 4″-β-d-galactoside, avermectin B1a 4″-β-l-fucoside, and avermectin B1a 4″-β-2-deoxy-d-glucoside .Molecular Structure Analysis

The formal name of Ivermectin B1a aglycone is (6R,13S,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B . Its molecular formula is C34H50O8 .Chemical Reactions Analysis

Ivermectin B1a aglycone is a semi-synthetic product produced by hydrolysing the disaccharide unit of ivermectin . It is a potent inhibitor of nematode larval development, but is devoid of paralytic activity .Physical And Chemical Properties Analysis

Ivermectin is a broad-spectrum drug with high lipid solubility . The pH of the solutions is approximately 5 and remained unchanged during the stability study .Aplicaciones Científicas De Investigación

Aplicación Antiparasitaria

La ivermectina B1a aglicona es conocida por su potente efecto inhibitorio sobre el desarrollo larval de nematodos, lo que la convierte en un compuesto valioso en los tratamientos antiparasitarios. Sirve como una sonda sensible para detectar ciertos tipos de resistencia a la ivermectina, lo cual es crucial para el manejo y la prevención de las enfermedades parasitarias .

Actividad Anticancerígena

Investigaciones recientes han indicado que la avermectina, el compuesto principal de la this compound, exhibe propiedades anticancerígenas. Esto abre posibilidades de aplicaciones en el desarrollo de nuevas estrategias terapéuticas para el tratamiento del cáncer .

Trastornos Antidiabéticos y Metabólicos

La avermectina también se ha estudiado por sus efectos antidiabéticos y su uso en el tratamiento de diversos trastornos metabólicos. Esto sugiere que la this compound podría explorarse más a fondo por sus posibles beneficios en estas áreas .

Propiedades Antivirales

El compuesto ha mostrado promesas en aplicaciones antivirales, lo que podría ser particularmente relevante dada la necesidad actual de agentes antivirales efectivos .

Efectos Neuroprotectores

En modelos animales, la avermectina B1a aglicona ha demostrado efectos neuroprotectores al prevenir las convulsiones sin afectar el rendimiento motor. Esto sugiere posibles aplicaciones en la investigación y el tratamiento neurológico .

Uso Agrícola

La avermectina se usa ampliamente como agente antihelmíntico en la agricultura, lo que indica que la this compound también podría desempeñar un papel en la mejora de la protección y la productividad de los cultivos .

Técnicas de Producción Mejoradas

La investigación sobre la biosíntesis de la avermectina ha llevado al descubrimiento de genes reguladores como aveR, que podrían ser objeto de estudio para mejorar los rendimientos de producción de la this compound y compuestos relacionados .

Investigación Bioquímica

Los estudios sobre la síntesis enzimática de los glucósidos de avermectina B1a han proporcionado información sobre los efectos antinematódicos de estos compuestos, destacando el potencial de investigación bioquímica de la this compound .

Mecanismo De Acción

Target of Action

Ivermectin B1a aglycone primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . These channels play a crucial role in the transmission of electrical impulses in these cells .

Mode of Action

Ivermectin B1a aglycone interacts with its targets by binding selectively and with high affinity to these glutamate-gated chloride ion channels . This binding causes an increase in the permeability of the cell membrane to chloride ions, which results in hyperpolarization of the cell . This hyperpolarization prevents the transmission of electrical impulses in the muscle and nerves of invertebrates, thereby amplifying the effects of glutamate on the invertebrate-specific gated chloride channel .

Biochemical Pathways

The biochemical pathways affected by Ivermectin B1a aglycone involve avermectin biosynthesis, which can be viewed in four stages :

Pharmacokinetics

The pharmacokinetics of Ivermectin B1a aglycone involves its absorption, distribution, metabolism, and excretion (ADME). Ivermectin B1a aglycone is metabolized more rapidly by human CYP3A4 than CYP3A5 . The metabolites M1–M8 are predominantly formed by CYP3A4, whereas metabolite M9 (hydroxy-H2B1a) is mainly produced by CYP3A5 . The half-lives of M1 (54.2±4.7 h) and M4 (57.5±13.2 h) are considerably longer than that of the parent compound ivermectin (38.9±20.8 h) .

Result of Action

The result of the action of Ivermectin B1a aglycone is the paralysis and death of the parasite . It is a potent inhibitor of nematode larval development . It is devoid of paralytic activity . The aglycone is used as a sensitive probe for the detection of some types of ivermectin resistance .

Action Environment

The action of Ivermectin B1a aglycone is influenced by environmental factors. Avermectins, including Ivermectin B1a aglycone, occur naturally as a fermentation product of Streptomyces avermitilis, an actinomycetes, isolated from the soil . The environment, including the soil conditions and the presence of the specific microorganism, influences the production and action of Ivermectin B1a aglycone.

Análisis Bioquímico

Biochemical Properties

Ivermectin B1a aglycone interacts with various enzymes, proteins, and other biomolecules. It is known to be highly lipophilic, which allows it to accumulate in fat tissues . This property contributes to its long-term existence in the body . The compound is also known to interact with human cytochrome P450 3A4/5 (CYP 3A4/5), which plays a crucial role in its metabolism .

Cellular Effects

Ivermectin B1a aglycone has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the viability of HeLa cells significantly . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ivermectin B1a aglycone involves binding interactions with biomolecules and changes in gene expression. It is known to interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .

Temporal Effects in Laboratory Settings

The effects of Ivermectin B1a aglycone change over time in laboratory settings. For example, it has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Ivermectin B1a aglycone vary with different dosages in animal models. For instance, the standard dosing range for monthly ivermectin for heartworm prevention is 0.0015 to 0.003 mg per pound of body weight . At high doses, the compound may have toxic or adverse effects .

Metabolic Pathways

Ivermectin B1a aglycone is involved in various metabolic pathways. It is metabolized more rapidly by human CYP3A4 than CYP3A5 . The compound also interacts with enzymes involved in the β-oxidation pathway, which increases the supply of acyl-CoA precursors for AVE production .

Transport and Distribution

Ivermectin B1a aglycone is transported and distributed within cells and tissues. Due to its lipophilic nature, it accumulates in fat tissues . This property allows it to be widely distributed throughout the body .

Subcellular Localization

The subcellular localization of Ivermectin B1a aglycone and its effects on activity or function are yet to be fully understood. Given its lipophilic nature and its ability to interact with various biomolecules, it is likely that the compound may be localized in various compartments or organelles within the cell .

Propiedades

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCXXEYUGYTCNG-CKHQCAAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)